Equilibrium Abundance: Furanose Form Constitutes Only ~5% of L-Fucose in Solution
In the mutarotational equilibrium of L-fucose in solution, the furanose ring form is a trace component compared with the pyranose forms. Quantitative GLC analysis of the methanol equilibrium mixture shows ~5% L-fucofuranose, coexisting with 38% α-L-fucopyranose and 57% β-L-fucopyranose [1]. NMR studies confirm that L-fucose 'mainly exists as the α- and β-pyran forms in solution with trace amounts of the furan forms' [2]. This low abundance means that obtaining defined furanose-form material requires either chromatographic isolation or stereoselective synthesis, and that generic L-fucose or its pyranose-rich equilibrium mixture cannot substitute for pure beta-L-fucofuranose in applications where furanose-specific reactivity or binding is critical.
| Evidence Dimension | Equilibrium solution composition (% of total L-fucose species) |
|---|---|
| Target Compound Data | ~5% L-fucofuranose |
| Comparator Or Baseline | 38% α-L-fucopyranose; 57% β-L-fucopyranose (combined pyranose: ~95%) |
| Quantified Difference | Furanose: ~5% vs. Pyranose: ~95% (approx. 19-fold higher pyranose abundance) |
| Conditions | Boiling methanol solution; GLC of trimethylsilyl ethers [1]; aqueous equilibrium by ¹H NMR [2] |
Why This Matters
The rarity of the furanose form in equilibrium drives procurement decisions: researchers requiring furanose-specific reactivity must source the pure compound rather than rely on commercially abundant L-fucose equilibrium mixtures.
- [1] Pater, R. H.; Coelho, R. A.; Mower, D. F. Isomer distribution during methyl fucoside formation by the Fischer method. Carbohydrate Research 1975, 43 (2), 233–238. View Source
- [2] Ryu, K.-S.; Kim, C.; Park, C.; et al. NMR Analysis of Enzyme-Catalyzed and Free-Equilibrium Mutarotation Kinetics of Monosaccharides. J. Am. Chem. Soc. 2004, 126 (30), 9180–9181. View Source
